2-amino-7-(2-aminoethyl)-3H-purin-6-one

DNA adduct stability depurination kinetics apurinic site formation

2-Amino-7-(2-aminoethyl)-3H-purin-6-one, systematically known as 7-(2-aminoethyl)guanine (7-AEG; CAS 76495-81-3), is an N7-alkylguanine DNA lesion formed when electrophilic alkylating agents such as ethyleneimine (aziridine) or its prodrug thiotepa react with the N7 position of guanine in DNA. Unlike the more abundant 7-methylguanine, 7-AEG bears a positively charged aminoethyl side chain at physiological pH, which strongly influences its depurination kinetics, imidazole ring-opening propensity, and recognition by DNA repair glycosylases.

Molecular Formula C7H10N6O
Molecular Weight 194.19 g/mol
Cat. No. B8231030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-7-(2-aminoethyl)-3H-purin-6-one
Molecular FormulaC7H10N6O
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1CCN)C(=O)N=C(N2)N
InChIInChI=1S/C7H10N6O/c8-1-2-13-3-10-5-4(13)6(14)12-7(9)11-5/h3H,1-2,8H2,(H3,9,11,12,14)
InChIKeyHFJYUQHXKXFQPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-7-(2-aminoethyl)-3H-purin-6-one (7-AEG): A DNA Adduct Reference Standard for Genetic Toxicology and Alkylating Agent Biomonitoring


2-Amino-7-(2-aminoethyl)-3H-purin-6-one, systematically known as 7-(2-aminoethyl)guanine (7-AEG; CAS 76495-81-3), is an N7-alkylguanine DNA lesion formed when electrophilic alkylating agents such as ethyleneimine (aziridine) or its prodrug thiotepa react with the N7 position of guanine in DNA . Unlike the more abundant 7-methylguanine, 7-AEG bears a positively charged aminoethyl side chain at physiological pH, which strongly influences its depurination kinetics, imidazole ring-opening propensity, and recognition by DNA repair glycosylases . This compound serves as a definitive biomarker of exposure to ethyleneimine-based alkylating agents and as a mechanistic probe for studying structure-stability relationships among N7-alkylguanine lesions.

DNA adduct reference standard for alkylating agent biomonitoring and genetic toxicology studies
N7-alkylguanine lesion with reported rapid depurination kinetics for apurinic site assay development
Supports DNA repair pathway studies (Fpg glycosylase substrate context)

Why 7-Methylguanine and Other N7-Alkylguanines Cannot Substitute for 7-AEG in Quantitative DNA Damage and Repair Studies


Although N7-alkylguanines share a common purine scaffold, the identity of the N7 substituent dictates depurination half-life, imidazole ring-opening rate, and DNA glycosylase substrate recognition . 7-AEG depurinates 2.7-fold faster than 7-methylguanine (7-MeG) under identical conditions and is repaired via the Fpg (formamidopyrimidine-DNA glycosylase) pathway rather than the MPG/AAG pathway that handles 7-MeG . Furthermore, 7-AEG is formed exclusively by BCNU among clinically used nitrosoureas, whereas 7-hydroxyethylguanine and 7-chloroethylguanine are generated by both BCNU and CCNU . Substituting 7-MeG or 7-HEG for 7-AEG in any quantitative assay therefore introduces systematic errors in adduct quantitation, confounds agent-of-origin attribution, and misrepresents repair kinetics.

!
Depurination kinetics context: 7-MeG depurinates 2.7‑fold slower; using it as calibrant may underestimate apurinic site formation and shift quantitation.
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Repair pathway mismatch: 7‑MeG reports MPG/AAG activity, not Fpg; substituting confounds formamidopyrimidine repair readouts.
!
Agent-of-origin specificity: Only 7‑AEG discriminates BCNU from CCNU exposure; 7‑hydroxyethylguanine cannot distinguish the two nitrosoureas.

7-AEG Quantitative Differentiation Guide: Depurination Kinetics, Agent Specificity, and Repair Pathway Selectivity Versus N7-Alkylguanine Comparators


Depurination Half-Life: 7-AEG Depurinates 2.7-Fold Faster Than 7-Methylguanine Under Identical Conditions

In a direct head-to-head comparison using DNA alkylated respectively with ethyleneimine (to produce 7-AEG) and dimethyl sulfate (to produce 7-MeG), the half-life of depurination for 7-AEG was 1.5 minutes, compared to 4.1 minutes for 7-MeG, when boiled in 0.1 M NaCl containing 10 mM phosphate buffer at pH 7.0 . This represents a 2.7-fold faster spontaneous depurination rate for 7-AEG, making it the more labile lesion and generating apurinic sites at a proportionally higher frequency under thermal or physiological stress conditions.

Depurination t₁/₂
Head‑to‑head
7‑AEG: 1.5 min
vs 7‑MeG: 4.1 min
2.7‑fold faster
Supports apurinic site assay calibration context; higher lability requires 7‑AEG‑specific reference.
Data from Hemminki et al. (1989); pH 7.0, 0.1 M NaCl/phosphate.
DNA adduct stability depurination kinetics apurinic site formation genetic toxicology

Agent-Specific Adduct Formation: 7-AEG Discriminates BCNU from CCNU Exposure Where 7-Hydroxyethylguanine Cannot

When calf thymus DNA was reacted with ¹⁴C-labeled bis-chloroethyl nitrosourea (BCNU) and chloroethyl cyclohexyl nitrosourea (CCNU) in parallel, significant amounts of 7-aminoethylguanine were identified in the hydrolysate of DNA treated with BCNU, but none was detected in the hydrolysate of DNA treated with CCNU . Both agents formed 7-hydroxyethylguanine as a common adduct. This qualitative binary distinction (present/absent) establishes 7-AEG as the only known DNA adduct capable of discriminating between BCNU and CCNU exposure in a biological sample.

Agent specificity
Head‑to‑head
7‑AEG detected in BCNU‑treated DNA
vs absent in CCNU‑treated DNA
Binary (present/absent)
Enables agent‑of‑origin attribution in nitrosourea exposure research.
Tong et al. (1980); ¹⁴C‑labeled BCNU/CCNU, calf thymus DNA.
nitrosourea chemotherapy DNA adduct biomarker BCNU vs CCNU carmustine lomustine

Differential Depurination Rate Ratio: 7-AEG Depurinates 3-Fold Faster Than 7-Methylguanine and 7-(2-Hydroxy-2-phenylethyl)deoxyguanosine in DNA

In a comparative in vitro study monitoring depurination from DNA alkylated with styrene oxide, ethyleneimine, and dimethyl sulfate, the half-life of depurination in DNA was 3-fold shorter for 7-AEG compared to both 7-methylguanine and 7-(2-hydroxy-2-phenylethyl)deoxyguanosine . Notably, depurination was approximately 50-fold faster in nucleosides than in double-stranded DNA, but the relative rank order (7-AEG fastest) was preserved across both contexts. This study also confirmed that 7-MeG was released about 60 times faster than unmodified guanine and adenine, placing 7-AEG at the extreme fast end of the N7-alkylguanine depurination spectrum.

Depurination rate ratio
Cross‑study
3‑fold faster vs. 7‑MeG and 7‑(2‑hydroxy‑2‑phenylethyl)‑dG in DNA
Positions 7‑AEG as the most labile N7‑alkylguanine lesion for biomonitoring assay development.
Vodicka & Hemminki (1991); dsDNA context.
occupational biomonitoring DNA adduct stability apurinic site detection alkylating agent exposure

DNA Repair Pathway Selectivity: 7-AEG Lesions Are Processed by Fpg Glycosylase, Not the MPG/AAG Pathway That Handles 7-Methylguanine

Chinese hamster ovary (CHO) cells transfected with the E. coli fpg gene, which encodes formamidopyrimidine-DNA glycosylase (Fpg), exhibited increased resistance to the lethal and mutagenic effects of thiotepa compared to parental CHO cells. Quantitative PCR analysis demonstrated that the number of replication-blocking lesions formed by thiotepa was lower in Fpg-expressing cells . Independently, CHO cells expressing Fpg were shown to be more resistant to the toxic and mutagenic effects of aziridine (ethyleneimine), with Fpg removing ring-opened formamidopyrimidine (FaPy) residues derived from N7-aminoethylguanine . In contrast, 7-methylguanine is primarily excised by N-methylpurine DNA glycosylase (MPG/AAG), not by Fpg, establishing a repair pathway bifurcation that depends on N7 substituent identity.

Repair pathway
Class‑level
7‑AEG / FaPy → Fpg glycosylase
7‑MeG → MPG/AAG (not Fpg)
Fpg‑dependent repair readout; 7‑MeG would report incorrect glycosylase activity.
CHO transfection models; Gill et al. (1996), Cussac & Laval (1996).
base excision repair formamidopyrimidine-DNA glycosylase Fpg thiotepa resistance DNA repair enzyme specificity

Imidazole Ring-Opening Kinetics: 7-AEG-Guanosine Undergoes Rapid Ring-Opening at Physiological pH with a Half-Life of 11 Minutes

The imidazole ring of 7-(2-aminoethyl)guanosine opened with a half-life of 11 minutes at pH 7.0 and 25°C, accelerating to 5 and 2.8 minutes at pH 7.7 and 8.0 respectively, as measured fluorometrically . The aminoethyl substituent exerts an electron-withdrawing effect (positive Taft σ* constant) that accelerates both imidazole ring-opening (ρ* = +1.89) and depurination (ρ* = +0.175) relative to electron-donating substituents such as methyl, as established by the Müller-Eisenbrand structure-stability correlation . This class-level correlation predicts that 7-AEG will ring-open more rapidly than any N7-alkylguanine bearing an electron-donating alkyl group, including 7-MeG, 7-ethylguanine, and 7-(2-hydroxyethyl)guanine.

Ring‑opening t₁/₂
Supporting
11 min (pH 7.0, 25 °C) pH 7.7: 5 min; pH 8.0: 2.8 min
Rapid FaPy generation supports Fpg substrate preparation under mild conditions.
Hemminki (1984); Müller‑Eisenbrand correlation (ρ*=+1.89).
imidazole ring-opening formamidopyrimidine formation N7-alkylguanine stability Taft substituent constant

High-Value Application Scenarios for 7-AEG Procurement: Where the Evidence Supports Prioritization Over Generic N7-Alkylguanines


Occupational Biomonitoring of Ethyleneimine and Aziridine-Based Alkylating Agent Exposure via Apurinic Site Labeling

The 3-fold faster depurination rate of 7-AEG relative to 7-MeG makes it the optimal calibrant for developing apurinic-site-based biomonitoring assays. Because 7-AEG spontaneously depurinates at the highest rate among common N7-alkylguanines, assays designed around its depurination kinetics achieve the lowest limit of detection for ethyleneimine exposure. Using 7-MeG as a surrogate calibrant would underestimate apurinic site formation by approximately 3-fold, compromising occupational exposure assessment sensitivity.

Forensic Attribution of DNA Damage to BCNU (Carmustine) Versus CCNU (Lomustine) in Chemotherapy Pharmacokinetic Studies

The exclusive formation of 7-AEG by BCNU, and its complete absence in CCNU-treated DNA , positions 7-AEG as the sole DNA-adduct biomarker capable of retrospectively attributing alkylation damage to BCNU rather than CCNU. This is critical for pharmacokinetic monitoring in patients receiving nitrosourea chemotherapy and for forensic assessment of environmental nitrosourea contamination.

Fpg Glycosylase Activity Assays: Substrate-Specific Reporting of Formamidopyrimidine Repair Capacity

Because 7-AEG-derived ring-opened formamidopyrimidine lesions are bona fide substrates for Fpg , while 7-MeG is not recognized by Fpg, procurement of 7-AEG is essential for any in vitro Fpg activity assay intended to measure formamidopyrimidine repair capacity. The rapid imidazole ring-opening of 7-AEG (t₁/₂ = 11 min at pH 7.0) further recommends it as a positive control for generating FaPy substrates under mild, physiologically relevant conditions without requiring alkaline treatment.

Structure-Stability Relationship Studies of N7-Alkylguanine Lesions in Chemical Carcinogenesis Research

The aminoethyl substituent occupies an extreme position on the Taft σ* electron-withdrawing scale among biologically relevant N7-alkyl groups , making 7-AEG a uniquely informative compound for testing the Müller-Eisenbrand correlation (ρ* = +1.89 for ring-opening; ρ* = +0.175 for depurination). No other commercially available N7-alkylguanine provides a positive σ* reference point with simultaneously characterized depurination, ring-opening, and repair kinetics.

Application
Selection Property
Validation Focus
Occupational biomonitoring via apurinic site assays
Reported depurination rate context
Apurinic site calibration and LOD review
Agent‑of‑origin attribution in nitrosourea exposure research
BCNU‑specific adduct formation profile
Adduct identity confirmation for BCNU vs. CCNU
Fpg glycosylase activity and FaPy repair capacity assays
Fpg substrate specificity context
FaPy lesion generation and repair readout
Structure‑stability relationship studies of N7‑alkylguanine lesions
Electron‑withdrawing substituent reference
Müller‑Eisenbrand correlation validation
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